3-Aminocyclobutanol

Beschreibung

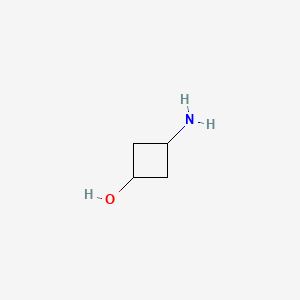

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminocyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUZCHOYSPEHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminocyclobutanol and Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to produce a single, desired stereoisomer from a mixture of possibilities. For 3-aminocyclobutanol, this involves controlling the configuration at the two stereocenters (C1 and C3) to selectively form either the cis or trans isomer. Common strategies include the use of chiral starting materials, chiral catalysts, or stereospecific reactions that dictate the spatial arrangement of incoming functional groups. nih.govdoi.org Ring-contraction of pyrrolidines and various cycloaddition reactions are among the methods employed to create the substituted cyclobutane (B1203170) core with defined stereochemistry. nih.govnih.gov

The cis isomer of this compound features the amino and hydroxyl groups on the same face of the cyclobutane ring. Its synthesis often relies on methods that favor facial selectivity during reduction or addition steps.

Cyclobutenones are versatile four-membered ring intermediates in organic synthesis due to their unique reactivity. researchgate.net They can serve as precursors to cis-3-aminocyclobutanol derivatives. One approach involves the [2+2] cycloaddition of ynamides to form 3-aminocyclobutenones. researchgate.net Subsequent reduction of the ketone functionality in these intermediates can lead to the corresponding cyclobutanol (B46151). The stereochemical outcome of the reduction (i.e., formation of the cis or trans alcohol) is dependent on the reducing agent and the steric environment around the carbonyl group. Directed reductions, where a substituent on the ring guides the reducing agent to a specific face of the molecule, can be employed to favor the formation of the cis isomer.

Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. youtube.com In the context of synthesizing cis-3-aminocyclobutanol, this strategy can be applied to a precursor like 3-hydroxycyclobutanone (B178150).

The reaction of 3-hydroxycyclobutanone with an amine (or ammonia) source would generate an imine intermediate, which is then reduced in situ. The choice of reducing agent is critical for stereoselectivity. masterorganicchemistry.com Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome is influenced by the direction of hydride attack on the imine intermediate. To achieve the cis configuration, the reaction conditions must favor the hydride delivery from the face opposite to the hydroxyl group, which may be sterically hindered. Enzymatic reductive amination, using enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), has emerged as a highly selective and green alternative for synthesizing chiral amines. researchgate.net

| Reductive Amination Reducing Agents |

| Sodium Borohydride (NaBH₄) |

| Sodium Cyanoborohydride (NaBH₃CN) |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Catalytic Hydrogenation (H₂/Pd, Pt) |

[2+2] cycloaddition reactions are a primary method for constructing cyclobutane rings. nih.gov These reactions involve the combination of two components with double bonds (like alkenes or ketenes) to form a four-membered ring. nih.gov To synthesize derivatives of this compound, a common strategy is the cycloaddition of an enol ether with an allene (B1206475) or a ketene. ru.nlresearchgate.net

For instance, a hyperbaric [2+2] cycloaddition between sulfonyl allenes and benzyl (B1604629) vinyl ether has been used to create cyclobutane scaffolds. ru.nlresearchgate.net This key step is followed by further derivatization to introduce the amino group. The stereochemistry of the resulting cyclobutane is determined by the mechanism of the cycloaddition (dipolar or diradical) and the geometry of the starting materials. ru.nl Iron-catalyzed [2+2] cycloadditions have also been developed for the synthesis of aminocyclobutanes. nih.gov The resulting cycloadducts can then be chemically modified to yield the final this compound derivative, with the stereochemistry established during the cycloaddition step being carried through the synthesis.

The trans isomer, with the amino and hydroxyl groups on opposite faces of the ring, is a key intermediate for certain pharmaceuticals. google.com Its synthesis often involves a stereochemical inversion step from a more easily accessible cis precursor.

The Mitsunobu reaction is a powerful tool in organic synthesis for inverting the stereochemistry of a secondary alcohol. missouri.eduwikipedia.org The reaction converts an alcohol into various other functional groups using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter. missouri.edu

A common route to trans-3-aminocyclobutanol starts with a protected cis-3-aminocyclobutanol derivative. google.com For example, cis-3-dibenzylaminocyclobutanol can be subjected to a Mitsunobu reaction with a carboxylic acid (e.g., p-nitrobenzoic acid) in the presence of a condensing agent. google.com This step inverts the stereochemistry at the hydroxyl-bearing carbon, yielding a trans-ester. Subsequent hydrolysis of the ester under basic conditions provides the desired trans-3-dibenzylaminocyclobutanol. google.com The final step involves the removal of the benzyl protecting groups, typically through catalytic hydrogenation with a palladium catalyst, to yield trans-3-aminocyclobutanol. google.com This route has been reported to have a total molar yield of over 70%. google.com

| Step | Reactants | Reagents | Product | Yield |

| 1. Mitsunobu Inversion | cis-3-dibenzylaminocyclobutanol, p-nitrobenzoic acid | Triphenylphosphine, DIAD/DEAD, THF | trans-3-dibenzylaminocyclobutyl p-nitrobenzoate | - |

| 2. Hydrolysis | trans-3-dibenzylaminocyclobutyl p-nitrobenzoate hydrochloride | Potassium hydroxide, THF/Water | trans-3-dibenzylaminocyclobutanol | 90% google.com |

| 3. Deprotection | trans-3-dibenzylaminocyclobutanol | 10% Palladium hydroxide, Methanol, H₂ | trans-3-aminocyclobutanol | 90% google.com |

Synthesis of trans-3-Aminocyclobutanol and its Derivatives

Cyclization of Precursors

Another approach to forming cyclobutane rings involves the cyclization of derivatives of 3-amino-2,4-dihydroxybutanoic acid. Through the use of orthogonal protecting groups, regioselective cyclizations can be performed to yield highly functionalized cyclic compounds researchgate.net. These strategies highlight the importance of precursor design in achieving the desired cyclobutane scaffold.

Diastereodivergent Synthesis of 1,3-Amino Alcohol Cyclobutane Scaffolds

The relative stereochemistry of the amino and hydroxyl groups on the cyclobutane ring is critical for the biological function of many molecules. Diastereodivergent synthesis provides a powerful tool to selectively access either the cis or trans isomer from a common precursor or through reagent control. The synthesis of chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines has been accomplished in an efficient and diastereodivergent manner nih.gov.

One strategy for achieving diastereoselectivity is through the reduction of a β-enaminoketone precursor. For example, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones with sodium in a mixture of THF and isopropyl alcohol can afford both cis- and trans-3-aminocyclohexanols mdpi.com. The diastereomeric ratio of the products can be influenced by the nature of the substituent on the nitrogen atom and the reaction conditions. The separation of these diastereomers can often be achieved by chromatographic techniques mdpi.com. While this example is on a cyclohexane (B81311) ring, similar principles can be applied to cyclobutane systems.

Furthermore, diastereodivergent outcomes can be achieved by carefully selecting the synthetic route. For instance, a Mitsunobu reaction on a cis-amino alcohol precursor will lead to the trans-product due to inversion of configuration google.com. Conversely, a synthetic pathway that avoids this inversion can be employed to obtain the cis-isomer.

Enantioselective Synthesis for Chiral Purity

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Several strategies are employed for the enantioselective synthesis of this compound, including chiral pool strategies, asymmetric catalysis, and enantioseparation techniques.

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules nih.gov. This approach leverages the pre-existing stereocenters of the starting material to introduce chirality into the target molecule.

A notable example is the synthesis of (R)-3-aminobutanol from (R)-3-aminobutyric acid, a readily available chiral starting material. The synthesis involves four key steps: esterification of the carboxylic acid, protection of the amino group, reduction of the ester to the alcohol, and finally, deprotection of the amino group. This method is advantageous as it avoids racemization and yields the product with high chemical and optical purity (over 99%) google.com. This strategy is economically viable for large-scale production due to the low cost and availability of the starting material google.com. Similarly, carbohydrates, with their multiple stereocenters, serve as versatile chiral synthons for the synthesis of various chiral molecules, including amino alcohols nih.gov.

Asymmetric catalysis is a powerful method for the enantioselective synthesis of chiral compounds from prochiral substrates. Asymmetric hydrogenation and transfer hydrogenation of ketones are particularly relevant for the synthesis of chiral alcohols. In the context of this compound, the asymmetric reduction of a 3-aminocyclobutanone (B3028992) precursor can provide access to the desired enantiomer of the amino alcohol.

Various chiral catalysts have been developed for this purpose. For instance, ruthenium complexes with chiral ligands like RuPHOX-Ru have been successfully used for the selective asymmetric hydrogenation of four-membered exo-α,β-unsaturated cyclobutanones, affording chiral allylic alcohols with up to 99.9% enantiomeric excess (ee). While not directly producing this compound, this demonstrates the high level of enantiocontrol achievable in the reduction of cyclobutanone (B123998) derivatives.

Biocatalysis also offers a green and highly selective alternative. Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high conversion and excellent enantioselectivity (>99% ee) nih.gov. ω-Transaminases are another class of enzymes capable of asymmetrically synthesizing chiral amines from carbonyl compounds researchgate.net.

When a synthesis results in a racemic or diastereomeric mixture, enantioseparation techniques are employed to resolve the different stereoisomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for this purpose rsc.orgresearchgate.net.

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times eijppr.com. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly versatile and have been used for the resolution of a wide range of chiral compounds, including amines and amino alcohols eijppr.commdpi.com.

For the analysis of the chiral purity of 3-aminobutanol, a derivatization strategy followed by HPLC analysis can be employed. The amino group of 3-aminobutanol can be reacted with a chiral derivatizing agent, such as (R)-α-methyl-2-naphthaleneacetyl chloride, to form diastereomeric amides. These diastereomers can then be separated and quantified using reversed-phase HPLC with a standard UV detector, allowing for the determination of the enantiomeric excess of the original amino alcohol google.com. Chiral gas chromatography (GC) with derivatization is another powerful technique for the enantiomeric separation of amino acids and related compounds uni-muenchen.desigmaaldrich.com.

Functional Group Transformations and Derivatization Strategies

Once the this compound scaffold is synthesized, its amino and hydroxyl functional groups can be further modified to create a diverse range of derivatives. These transformations are crucial for exploring the structure-activity relationships of these compounds and for their incorporation into larger molecules.

Common derivatization strategies for the amino group include N-acylation and N-alkylation. N-acylation , the formation of an amide bond, is a fundamental reaction in organic synthesis and can be achieved by reacting the amine with acylating agents like acetic anhydride (B1165640) or acetyl chloride nih.govmdpi.com. This reaction is often used to protect the amino group or to introduce specific acyl moieties.

N-alkylation introduces an alkyl group onto the nitrogen atom. While the direct alkylation of primary amines with alkyl halides can lead to mixtures of mono- and di-alkylated products, selective mono-N-alkylation of 3-amino alcohols can be achieved through chelation with 9-borabicyclononane (B1260311) (9-BBN). This method involves the formation of a stable chelate between the amino alcohol and 9-BBN, which allows for the selective alkylation of the amino group organic-chemistry.org.

The hydroxyl group of this compound can undergo various transformations, including O-acylation to form esters. Chemoselective O-acylation of hydroxyamino acids and amino alcohols can be achieved under acidic conditions using acyl halides or carboxylic anhydrides, where the amino group is protonated and thus unreactive towards acylation nih.gov.

Oxidation of the secondary alcohol in this compound would yield the corresponding 3-aminocyclobutanone. This transformation can be accomplished using a variety of oxidizing agents commonly used for the oxidation of secondary alcohols to ketones khanacademy.orglibretexts.org.

These functional group transformations and derivatization strategies significantly expand the chemical space accessible from the this compound core, enabling the synthesis of a wide array of derivatives for various applications.

Reactions of the Amino Group (e.g., Oxidation, Nucleophilic Substitution)

The primary amino group in this compound is a key site for chemical modification, enabling the introduction of various substituents and the formation of new chemical bonds.

Oxidation: The oxidation of the amino group in cyclic amino alcohols can be a challenging transformation. While the direct oxidation of the amino group in this compound is not extensively reported, general methods for the oxidation of amino alcohols often involve the use of specialized oxidizing agents. The reaction can potentially lead to the formation of nitro compounds or, under harsher conditions, cleavage of the cyclobutane ring. The presence of the hydroxyl group can complicate these reactions, often requiring a protection strategy to achieve selective oxidation of the amino group. Gold-based catalysts have been investigated for the oxidation of amino alcohols, though the presence of the amino group can sometimes negatively impact catalyst durability mdpi.com.

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. As such, it readily participates in nucleophilic substitution reactions with various electrophiles, most notably alkyl halides. This reaction proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group ucalgary.ca.

A common challenge in the alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine chemguide.co.uklibretexts.orgchemguide.co.uk. This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts libretexts.orgresearchgate.net. To favor the formation of the mono-alkylated product, a large excess of the amine relative to the alkyl halide is typically employed chemguide.co.uk.

The general mechanism for the nucleophilic substitution of a primary amine with an alkyl halide can be depicted as follows:

Step 1: The nucleophilic amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a secondary ammonium halide salt.

Step 2: A base, often another molecule of the starting amine, deprotonates the ammonium salt to yield the neutral secondary amine.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I) | N-Alkyl-3-aminocyclobutanol | Nucleophilic Substitution |

| This compound | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-3-aminocyclobutanol | Nucleophilic Acyl Substitution |

Reactions of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound behaves as a typical alcohol and can undergo a variety of reactions to form esters and ethers.

Esterification: Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst libretexts.org. The Fischer esterification, which utilizes a carboxylic acid and a strong acid catalyst, is a common method. However, due to the presence of the basic amino group in this compound, this group would likely be protonated under acidic conditions, which could affect the reaction. A milder method would be to use an acid chloride or anhydride, which may not require a strong acid catalyst. For instance, the reaction of a cyclobutanol derivative with an acid chloride can lead to the corresponding ester omicsonline.org.

Etherification: The formation of an ether from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an SN2 reaction scirea.orglibretexts.orgchemistrytalk.orglibretexts.orgmasterorganicchemistry.com. The choice of base is crucial to avoid side reactions, especially elimination when using secondary or tertiary alkyl halides scirea.orgmasterorganicchemistry.com. For a cyclic alcohol like cyclobutanol, the Williamson synthesis can be employed to form cyclobutyloxy esters researchgate.net. The reaction works best with primary alkyl halides to minimize competing elimination reactions scirea.orgmasterorganicchemistry.com.

| Reagent | Product | Reaction Type |

| Carboxylic Acid/Acid Chloride | Ester | Esterification |

| Alkyl Halide (with base) | Ether | Etherification (Williamson Synthesis) |

Derivatization for Analytical Purposes (e.g., Silylation, Urea (B33335) Derivatization)

Chemical derivatization is often employed to enhance the volatility and thermal stability of polar molecules like this compound for analysis by gas chromatography (GC) or to introduce a chromophore for detection by high-performance liquid chromatography (HPLC).

Silylation: Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and amino groups. The active hydrogen is replaced by a trialkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group omicsonline.org. This process increases the volatility of the analyte, making it suitable for GC-MS analysis nih.govresearchgate.net. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used omicsonline.org. Silylation of both the hydroxyl and amino groups of this compound would significantly increase its volatility and improve its chromatographic behavior. While silylation is a widely used technique, the stability of the resulting derivatives can sometimes be a concern nih.gov.

Urea Derivatization: For HPLC analysis, derivatization is often used to attach a chromophore or fluorophore to the analyte to enhance its detection. Urea-based derivatizing agents can react with the amino group of this compound to form a urea derivative. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with primary and secondary amines to form stable, fluorescent urea derivatives that are well-suited for reversed-phase HPLC analysis researchsolutions.com. This method offers high sensitivity and the derivatives are often stable researchsolutions.com. Another approach involves the use of urea itself as a derivatizing agent for amino acids, forming carbamoyl (B1232498) amino acids that show improved separation and UV response in LC-MS analysis bohrium.comresearchgate.net. This technique could potentially be adapted for the analysis of this compound.

| Analytical Technique | Derivatization Reagent | Purpose |

| GC-MS | Silylating agents (e.g., BSTFA, MSTFA) | Increase volatility and thermal stability |

| HPLC-UV/Fluorescence | Urea-based reagents (e.g., AQC) | Introduce a chromophore/fluorophore for enhanced detection |

Industrial Scale-Up Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and requires careful process optimization. Key considerations include the safety of the process, cost-effectiveness, scalability of each step, and the ability to consistently produce the desired stereoisomer with high purity.

One of the significant challenges in the large-scale synthesis of chiral compounds is maintaining high enantioselectivity and efficiency scirea.orgchiralpedia.comchiralpedia.com. The development of robust and scalable asymmetric synthetic routes is crucial. For chiral molecules, traditional methods like classical resolutions are often more straightforward to scale up and can be more cost-effective than some asymmetric syntheses, especially if the catalyst is expensive and difficult to recover drugdiscoverytrends.com.

Process optimization is a critical aspect of industrial scale-up. This involves a multifaceted approach to enhance production methods to deliver high-quality active pharmaceutical ingredients (APIs) and intermediates while minimizing costs and environmental impact masterorganicchemistry.com. Strategies include minimizing the number of synthetic steps, maximizing yields, ensuring the availability and minimizing the cost of starting materials, and eliminating or reducing the need for hazardous reagents and reaction conditions gd3services.com. Continuous flow chemistry is an emerging technology that offers advantages in safety, efficiency, and scalability over traditional batch processes for the synthesis of pharmaceutical intermediates blazingprojects.com.

For the synthesis of this compound, a reported industrial-scale process involves multiple steps, including a Mitsunobu reaction and a hydrogenation step ucalgary.ca. The scale-up of such a process requires careful consideration of each unit operation. For example, exothermic reactions need to be carefully controlled on a large scale to prevent runaway reactions. The choice of solvents, reagents, and catalysts must be evaluated for their cost, safety, and environmental impact. The purification of the final product to meet stringent purity requirements is also a critical step that needs to be scalable and efficient. Challenges in scaling up can also arise from unexpected issues like polymorphism, where the final product can exist in different crystalline forms with different physical properties drugdiscoverytrends.comchemtek.co.in.

Stereochemical Investigations of 3 Aminocyclobutanol

Conformational Analysis of Cyclobutane (B1203170) Ring Systemsresearchgate.netsynquestlabs.com

Cyclobutane, a four-membered carbocyclic ring, is inherently strained due to its small ring size. Unlike the planar cyclohexane (B81311), cyclobutane rings adopt non-planar, puckered conformations to alleviate torsional strain and angle strain. The primary conformations are the "envelope" and "twist" forms, where one or two atoms deviate from the mean plane of the ring. The energy difference between these conformations is relatively small, allowing for facile interconversion.

The introduction of substituents, such as amino (-NH₂) and hydroxyl (-OH) groups at the 1 and 3 positions of the cyclobutane ring in 3-aminocyclobutanol, significantly influences the conformational preferences. These substituents can affect the equilibrium between the different puckered forms and dictate the preferred orientation (axial or equatorial-like) of the substituents relative to the ring. The presence of polar groups like amino and hydroxyl can also lead to intramolecular interactions, such as hydrogen bonding, which can further stabilize specific conformations. For instance, a cis arrangement of the amino and hydroxyl groups might allow for intramolecular hydrogen bonding between the hydroxyl proton and the amino nitrogen, potentially favoring a specific puckered conformation of the cyclobutane ring. Conversely, a trans arrangement would likely preclude such direct intramolecular hydrogen bonding, leading to different conformational equilibria. Studies on substituted cyclobutanes have shown that bulky or polar substituents can influence the dihedral angles of the ring, thereby altering the relative stability of the twist and envelope forms researchgate.net.

Chirality and Enantiomeric Purity Assessmentbenchchem.com

The 1,3-disubstitution pattern on the cyclobutane ring of this compound can lead to the existence of stereoisomers. Specifically, if the amino and hydroxyl groups are located on different faces of the cyclobutane ring (trans configuration), or even if they are on the same face but the carbons themselves are chiral centers, the molecule can exhibit chirality. A 1,3-disubstituted cyclobutane can exist as cis and trans diastereomers. Each of these diastereomers can potentially be chiral, existing as a pair of enantiomers, provided the substituents are not identical and the molecule lacks a plane or center of symmetry. Therefore, this compound can exist as up to four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The (1R,3R) and (1S,3S) isomers would be enantiomers of each other, as would the (1R,3S) and (1S,3R) isomers. The cis and trans isomers are diastereomers. Assessing the enantiomeric purity of these isomers is crucial for understanding their distinct properties and for applications where stereospecificity is paramount.

NMR-Based Methods for Optical Purity Determination (e.g., Mosher's Reagent)benchchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of chiral compounds. One widely used method involves the formation of diastereomeric derivatives using chiral derivatizing agents (CDAs). For alcohols and amines, reagents like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, MTPA-Cl) are commonly employed.

When this compound is reacted with Mosher's reagent, it can form diastereomeric esters or amides, depending on which functional group is derivatized. For instance, the hydroxyl group can react with MTPA-Cl to form a Mosher ester. If the starting this compound is a racemic mixture of enantiomers, the resulting Mosher esters will be diastereomers. These diastereomeric esters will exhibit distinct signals in their ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for their quantification. The ratio of these signals directly corresponds to the enantiomeric excess (ee) of the original alcohol. Similarly, if the amino group is derivatized with a suitable chiral agent, enantiomeric purity can be assessed. The distinct chemical shifts, particularly in the ¹⁹F NMR spectrum due to the trifluoromethyl group, make these derivatives highly sensitive to the stereochemistry.

Chromatographic Methods (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for separating and quantifying enantiomers, and thus determining enantiomeric purity. This method relies on the use of a chiral stationary phase (CSP) within the HPLC column. The CSP contains chiral selectors that interact differentially with the enantiomers of the analyte. These differential interactions lead to varying retention times, allowing for the physical separation of the enantiomers.

For this compound, chiral HPLC can be employed to separate its enantiomeric pairs. The mobile phase composition, column temperature, and the specific type of CSP are optimized to achieve baseline separation of the enantiomers. Once separated, the peak areas in the chromatogram are used to calculate the enantiomeric excess (ee) or enantiomeric ratio (er) of the sample. This method is highly sensitive and can often resolve even closely related stereoisomers, providing accurate quantitative data on enantiomeric composition.

Influence of Stereoisomerism on Chemical Reactivity and Selectivity

The stereochemical configuration of this compound can profoundly influence its chemical reactivity and the selectivity observed in reactions it participates in. Different stereoisomers (enantiomers and diastereomers) possess distinct three-dimensional arrangements of their functional groups, which can lead to variations in:

Reaction Rates: The steric hindrance and electronic environment around the reactive centers (amino and hydroxyl groups) can differ between stereoisomers, affecting the rate at which they undergo reactions such as acylation, alkylation, or oxidation. For example, a cis isomer might exhibit different reactivity compared to a trans isomer due to variations in the accessibility of the functional groups or differences in the stability of transition states.

Stereoselectivity: When this compound acts as a chiral auxiliary or reactant in stereoselective synthesis, its specific stereoisomeric form dictates the stereochemical outcome of the reaction. For instance, in reactions where the cyclobutane ring participates or influences the stereochemistry of a newly formed chiral center, the inherent chirality and conformation of the this compound isomer will guide the reaction pathway. This can lead to preferential formation of one enantiomer or diastereomer of the product.

Intramolecular Interactions: As mentioned in conformational analysis, stereoisomers can exhibit different capacities for intramolecular interactions like hydrogen bonding. These interactions can stabilize certain conformations, which in turn can influence the reactivity of the functional groups. For example, a conformation that shields the hydroxyl group might lead to slower esterification compared to a conformation where it is more exposed.

Research on cyclobutane derivatives has demonstrated that subtle differences in stereochemistry can lead to significant variations in biological activity and chemical behavior. Therefore, controlling and understanding the stereochemistry of this compound is essential for its effective utilization in synthesis and for predicting its behavior in chemical transformations.

Applications of 3 Aminocyclobutanol in Advanced Organic Synthesis

As a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of enantiomerically pure forms of 3-aminocyclobutanol makes it an indispensable component in the synthesis of stereochemically defined molecules. The ability to introduce specific stereocenters into target molecules is crucial, especially in the pharmaceutical industry, where biological activity is often highly dependent on absolute configuration.

Construction of Heterocyclic Systems

The functional groups present in this compound, namely the amine and hydroxyl moieties, can participate in cyclization reactions to form diverse heterocyclic systems. These heterocyclic frameworks are prevalent in many biologically active molecules and materials. While specific examples directly detailing the use of this compound in forming complex fused heterocyclic systems are not extensively detailed in the provided search results, the general importance of aminocyclobutanol derivatives as building blocks for such structures is implied by their classification alongside other heterocyclic building blocks ambeed.comfdc-chemical.com. The cyclobutane (B1203170) ring itself can also be incorporated into larger heterocyclic frameworks, adding rigidity and specific conformational constraints.

Role in Natural Product Synthesis

The cyclobutane ring system is a recurring motif in numerous natural products, often contributing to their unique biological activities doi.org. This compound, particularly in its chiral forms, can serve as a valuable starting material or intermediate for constructing these complex natural product skeletons. Previous synthetic efforts have demonstrated the utility of cyclobutane derivatives in natural product synthesis doi.org. The ability to access both cis and trans isomers of this compound and their derivatives further broadens their applicability in this domain, allowing for the precise assembly of stereochemically rich natural products.

Development of Ligands and Catalysts

Beyond its role as a structural component, this compound can also be chemically modified to create ligands for metal catalysis or serve as an organocatalyst itself. The amine and hydroxyl groups provide sites for derivatization, enabling the tuning of electronic and steric properties of the resulting molecules.

Metal Complexation Studies

Molecules containing amine functionalities, such as derivatives of this compound, can act as ligands for transition metals. These metal complexes are of interest in catalysis and materials science. While direct studies on this compound's metal complexation are not explicitly detailed, related amino-functionalized cyclic compounds, like macrocyclic amines, are known to form stable complexes with various metal ions (e.g., Cu(II), Ni(II), Cr(III)) scirp.org. These complexes are studied for their structural properties and potential applications. The nitrogen atoms in amino alcohols can coordinate to metal centers, influencing the catalytic activity and stability of the resulting complexes scirp.org.

Organocatalysis Applications

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field cardiff.ac.ukrsc.orgrsc.org. Chiral amines and amino alcohols are recognized as important classes of organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity rsc.orgmdpi.com. While specific examples of this compound being used directly as an organocatalyst are not readily apparent in the provided search results, its structural features—a secondary amine and a hydroxyl group on a rigid cyclobutane ring—make it a potential candidate for developing new organocatalytic systems. Such scaffolds can be modified to create bifunctional catalysts or incorporated into more complex catalytic structures.

Use in PROTAC Technology and Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a significant advancement in drug discovery, offering a mechanism to selectively degrade disease-causing proteins rather than merely inhibiting them. PROTACs are heterobifunctional molecules engineered to bridge a target protein with an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system. This process leads to the polyubiquitination and subsequent degradation of the target protein. medchemexpress.comsigmaaldrich.comnih.govnih.gov

Integration into E3 Ligase Ligand-Linker Conjugates

This compound plays a role in PROTAC technology through its incorporation into specific E3 ligase ligand-linker conjugates. A notable example is the compound (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol-Pip-CH2COOH, which serves as a component in the construction of PROTAC molecules. glpbio.commedchemexpress.combioscience.co.ukmedchemexpress.cominvivochem.comtargetmol.comglpbio.comglpbio.commedchemexpress.cn This specific conjugate features a VHL (Von Hippel-Lindau) ligand, a critical element for recruiting the E3 ubiquitin ligase to the target protein. glpbio.commedchemexpress.combioscience.co.ukmedchemexpress.cominvivochem.comtargetmol.comglpbio.com By linking the VHL ligand to a linker and subsequently to a target protein ligand, such conjugates are instrumental in the synthesis and application of PROTACs designed for targeted protein degradation. glpbio.commedchemexpress.combioscience.co.ukmedchemexpress.comtargetmol.comglpbio.com

Computational and Theoretical Studies on 3 Aminocyclobutanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and has become a staple in modern chemical research due to its favorable balance of accuracy and computational cost. DFT calculations for 3-aminocyclobutanol would focus on its electron density to derive key chemical information.

DFT calculations can provide a detailed picture of the electronic structure of this compound, which is fundamental to understanding its chemical behavior. Key aspects of this investigation include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov

A molecular electrostatic potential (MEP) map could also be generated to visualize the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl and amino protons, highlighting sites for nucleophilic interaction.

Global reactivity descriptors, derived from the energies of the frontier orbitals, quantify the chemical reactivity. These descriptors provide a numerical basis for predicting the behavior of this compound in chemical reactions.

Table 1: Exemplary Global Reactivity Descriptors for a Molecule like this compound Calculated via DFT (Note: These are representative values for a small amino alcohol and not specific experimental or calculated data for this compound.)

| Descriptor | Formula | Typical Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | ~ -9.5 | Ionization Potential |

| LUMO Energy (ELUMO) | - | ~ 2.0 | Electron Affinity |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 11.5 | Chemical Stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~ 3.75 | Electron Attracting Power |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~ 5.75 | Resistance to Charge Transfer |

| Chemical Softness (S) | 1/(2η) | ~ 0.087 | Ease of Charge Transfer |

| Electrophilicity Index (ω) | χ2/(2η) | ~ 1.22 | Electrophilic Character |

DFT is highly effective for exploring the potential energy surfaces of chemical reactions, allowing researchers to determine the energetic favorability of different reaction pathways. mdpi.comrsc.orgresearchgate.net For this compound, this could involve studying mechanisms such as dehydration, oxidation, or its participation in cycloaddition reactions.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. The activation energy (the energy barrier of the transition state) is a key determinant of the reaction rate. A lower activation energy implies a more kinetically favorable pathway. For example, a computational study could compare the energy barriers for cis- versus trans-elimination reactions or assess the regioselectivity of reactions involving the amino or hydroxyl group. Such studies provide fundamental insights that can guide the design of synthetic routes. mdpi.commdpi.com

Molecular Modeling and Dynamics Simulations

While DFT provides a static, time-independent picture, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com

For this compound, a key area of investigation would be its conformational flexibility. The cyclobutane (B1203170) ring is not planar and undergoes a puckering motion. MD simulations can explore the energy landscape of this ring puckering and determine the most stable conformations (e.g., cis vs. trans isomers and their respective puckered states). These simulations can also model the orientation of the amino and hydroxyl substituents and the dynamics of intramolecular hydrogen bonding.

Furthermore, MD simulations are invaluable for studying the behavior of this compound in solution. By explicitly including solvent molecules (like water), one can analyze the solvation shell, the formation and lifetime of intermolecular hydrogen bonds with the solvent, and calculate properties such as the radial distribution function to understand the local solvent structure around the solute. researchgate.net This information is critical for understanding its solubility and behavior in biological or chemical systems.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules. These theoretical predictions are a powerful complement to experimental spectroscopy, aiding in the interpretation and assignment of experimental spectra. nih.govnih.govmdpi.com

For this compound, DFT calculations can predict its vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies, specific vibrational modes, such as the O-H stretch of the alcohol, the N-H stretches of the amine, and the C-C and C-N stretching and bending modes of the cyclobutane ring, can be assigned to specific peaks in an experimental spectrum. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) and coupling constants can also be calculated with high accuracy, providing a means to validate and interpret experimental NMR data for confirming the molecule's structure.

Table 2: Exemplary Predicted Vibrational Frequencies for this compound using DFT (Note: These are representative values and assignments for the functional groups present in the molecule.)

| Vibrational Mode | Typical Predicted Frequency (cm-1) |

| O-H Stretch | 3550 - 3650 |

| N-H Asymmetric Stretch | 3400 - 3500 |

| N-H Symmetric Stretch | 3300 - 3400 |

| C-H Stretch (ring) | 2850 - 3000 |

| N-H Bend (Scissoring) | 1580 - 1650 |

| C-O Stretch | 1050 - 1150 |

| C-N Stretch | 1020 - 1220 |

These computational predictions serve as a valuable guide for experimental characterization and provide a deeper understanding of the molecule's structural and electronic properties as reflected in its spectra.

Advanced Characterization Techniques for 3 Aminocyclobutanol and Its Derivatives

Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular framework of 3-aminocyclobutanol. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For this compound and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum of a molecule offers information about the number of different types of protons and their neighboring environments. In the case of cis-3-aminocyclobutanol hydrochloride, the ¹H NMR spectrum displays distinct signals corresponding to the protons on the cyclobutane (B1203170) ring and those associated with the amino and hydroxyl groups. chemicalbook.com The chemical shifts (δ) and coupling constants (J) are characteristic of the specific stereoisomer. For instance, the relative orientation of the amino and hydroxyl groups (cis or trans) significantly influences the chemical shifts of the ring protons. While specific peak assignments for this compound are not detailed in the provided search results, a general representation of expected ¹H NMR data for a related derivative is available. rsc.org A certificate of analysis for this compound confirms that its ¹H NMR spectrum is consistent with its structure. chemscene.com

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., whether it is bonded to an oxygen, nitrogen, or another carbon). While specific experimental ¹³C NMR data for this compound was not found in the search results, predicted spectra are often used for preliminary identification. guidechem.com The complete assignment of ¹H and ¹³C chemical shifts, often aided by two-dimensional NMR techniques like HSQC and HMBC, is a powerful method for the unambiguous structure determination of complex derivatives. mdpi.com

Table 1: Representative NMR Data for a Cyclobutanol (B46151) Derivative This table is illustrative and based on general principles and data for related compounds, as specific data for this compound was not available in the search results.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.5 - 4.5 | Multiplet | CH-OH |

| ¹H | 3.0 - 4.0 | Multiplet | CH-NH₂ |

| ¹H | 1.5 - 2.8 | Multiplets | Ring CH₂ |

| ¹³C | 60 - 75 | Singlet | C-OH |

| ¹³C | 40 - 55 | Singlet | C-NH₂ |

| ¹³C | 20 - 35 | Singlet | Ring CH₂ |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary tool for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. colby.edu

Mass Spectrometry (MS): In its basic form, MS of this compound would show a molecular ion peak corresponding to its molecular weight (87.12 g/mol ). sigmaaldrich.com The fragmentation pattern observed in the mass spectrum can offer clues about the molecule's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of components in a mixture prior to their detection by the mass spectrometer. mdpi.comnih.gov This is particularly useful for analyzing derivatives of this compound or for monitoring reactions involving this compound. For complex biological samples, LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity, enabling the quantification of specific analytes. mdpi.comnih.govnih.gov The development of rapid LC-MS methods, some with analysis times as short as three minutes, has become crucial in high-throughput screening and metabolomics studies involving amino compounds. nih.gov Derivatization is sometimes employed to improve the ionization efficiency and chromatographic behavior of amino compounds in LC-MS analysis. mdpi.com

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound and its derivatives, both high-performance liquid chromatography and gas chromatography are extensively used.

HPLC and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of non-volatile compounds like this compound. These methods are used for purity assessment, quantification, and chiral separations.

The analysis of amino compounds by HPLC often requires derivatization to enhance their detectability, especially for UV-Vis or fluorescence detectors. google.comjasco-global.com Common derivatizing agents include 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines to form stable, fluorescent derivatives. researchgate.netnih.gov UPLC, with its use of smaller stationary phase particles, offers faster analysis times and improved resolution compared to traditional HPLC. researchgate.netwaters.com For instance, UPLC methods can resolve numerous amino acids in under 10 minutes. lcms.cz

Table 2: Comparison of HPLC and UPLC for Amino Compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Analysis Time | Longer (e.g., >30 minutes) lcms.cz | Shorter (e.g., <10-16 minutes) researchgate.netlcms.cz |

| Resolution | Good | Excellent |

| System Pressure | Lower | Higher |

| Application | Routine analysis, purity determination. acmec.com.cn | High-throughput screening, complex mixture analysis. researchgate.netnih.gov |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is a necessary step prior to GC analysis. sigmaaldrich.comresearchgate.net

Derivatization serves to replace the active hydrogens on the amino and hydroxyl groups with less polar functionalities, thereby increasing the compound's volatility and improving its chromatographic peak shape. sigmaaldrich.comiu.edu Common derivatization strategies include silylation (e.g., using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, MTBSTFA) or acylation. sigmaaldrich.comresearchgate.netnih.gov The resulting derivatives are then analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum. nih.govmdpi.comnih.gov This approach allows for the sensitive and specific quantification of amino compounds in various matrices. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For this compound or its derivatives to be analyzed by X-ray crystallography, they must first be grown into a single crystal of sufficient quality. wikipedia.org This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is measured. nih.gov By analyzing the intensities and positions of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic structure is determined. nih.gov

While no specific X-ray crystal structures for this compound itself were found in the provided search results, the technique has been widely applied to determine the structures of various derivatives of related compounds, such as sulfonamides and chalcones. biointerfaceresearch.comjcchems.com These studies provide valuable insights into molecular conformation, intermolecular interactions like hydrogen bonding, and crystal packing. biointerfaceresearch.comnih.gov Such detailed structural information is invaluable for understanding structure-activity relationships and for rational drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-aminocyclobutanol, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of cyclobutanone derivatives or reductive amination of cyclobutanone with ammonia. Reaction optimization includes adjusting pH (6–8), temperature (40–80°C), and catalyst loading (e.g., 5–10% Pd/C). Yield improvements (≥70%) are achieved by controlling steric hindrance and using inert atmospheres to prevent oxidation .

- Characterization : Post-synthesis, confirm structure via H/C NMR (e.g., δ 3.5–4.0 ppm for hydroxyl protons) and high-resolution mass spectrometry (HRMS) to validate molecular ion peaks (e.g., m/z 103.06 for [M+H]) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

- Protocol : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>98%). Monitor stability under varying temperatures (4°C vs. room temperature) and humidity (via Karl Fischer titration). Degradation products (e.g., cyclobutane derivatives) are identified via LC-MS/MS .

- Safety : Store in airtight containers under nitrogen at -20°C to prevent hygroscopic degradation and oxidation .

Advanced Research Questions

Q. How can stereochemical control be achieved in synthesizing cis- and trans-3-aminocyclobutanol derivatives?

- Stereoselective Methods :

- Cis-isomers : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts (enantiomeric excess >90%) .

- Trans-isomers : Utilize Mitsunobu reactions with inversion of configuration or kinetic resolution using lipases .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point)?

- Data Reconciliation : Cross-validate using multiple techniques:

- Boiling Point : Differential scanning calorimetry (DSC) for experimental determination (reported range: 159–165°C at 760 mmHg) .

- Vapor Pressure : Use Antoine equation with experimental data (e.g., 2.55 mmHg at 25°C) to resolve discrepancies in computational predictions .

Q. How does this compound interact in biological systems, and what are its potential pharmacological applications?

- Mechanistic Insights : The compound’s cyclobutane ring enhances metabolic stability, while the amino and hydroxyl groups enable hydrogen bonding with enzyme active sites (e.g., serine proteases). In vitro assays show inhibitory activity against trypsin-like proteases (IC ~10 µM) .

- In Vivo Studies : Use isotopic labeling (e.g., N or C) for pharmacokinetic tracking via LC-MS in rodent models. Preliminary data indicate moderate blood-brain barrier penetration (brain/plasma ratio: 0.3) .

Methodological Guidelines

Q. What precautions are critical when handling this compound in aqueous reactions?

- Safety Protocols :

- Avoid prolonged skin exposure (use nitrile gloves, fume hoods).

- Neutralize spills with 5% acetic acid before disposal.

- Monitor for exothermic reactions in aqueous buffers (pH >9 may induce ring-opening) .

Q. How can researchers optimize reaction scalability for gram-scale synthesis?

- Process Chemistry :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.